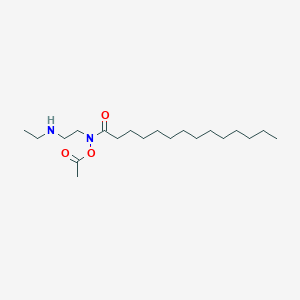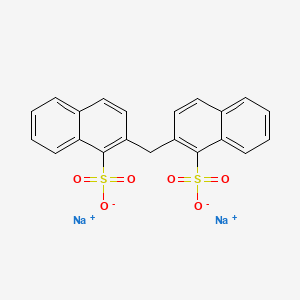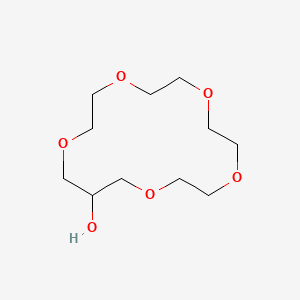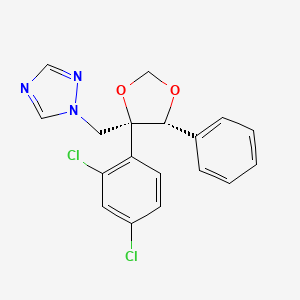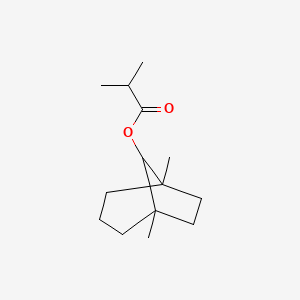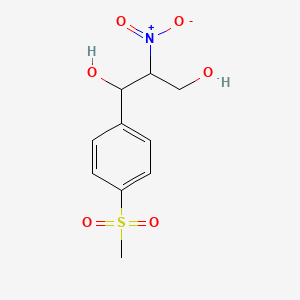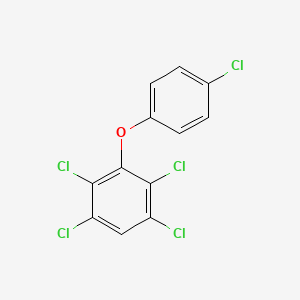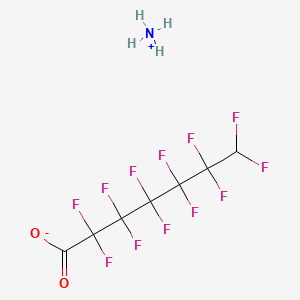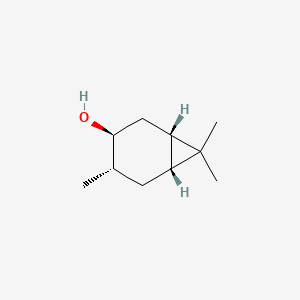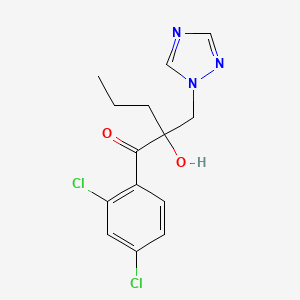
14,16-Nonacosanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,16-Nonacosanedione is an organic compound belonging to the class of beta-diketones. These compounds are characterized by the presence of two keto groups separated by a single carbon atom. The molecular formula of this compound is C29H56O2, and it has been detected in various cereal products .
Preparation Methods
The synthesis of 14,16-Nonacosanedione typically involves the reaction of long-chain alkanes with appropriate reagents to introduce the diketone functionalityThe preparation of similar beta-diketones often involves the use of strong bases and oxidizing agents under controlled conditions .
Chemical Reactions Analysis
14,16-Nonacosanedione, like other beta-diketones, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of beta-diketones.
Biology: Its presence in cereal products suggests potential biological roles or interactions.
Medicine: Research into beta-diketones often explores their potential therapeutic properties.
Industry: Beta-diketones are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 14,16-Nonacosanedione involves its reactivity as a beta-diketone. The compound can interact with various molecular targets through its keto groups, participating in reactions that modify other molecules. The specific pathways and targets involved depend on the context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
14,16-Nonacosanedione is unique among beta-diketones due to its long carbon chain. Similar compounds include:
2,4-Pentanedione: A simpler beta-diketone with a shorter carbon chain.
1,3-Diphenyl-1,3-propanedione: A beta-diketone with aromatic substituents.
2,4-Hexanedione: Another beta-diketone with a medium-length carbon chain.
These compounds differ in their reactivity and applications, with this compound being notable for its long-chain structure .
Properties
CAS No. |
72089-30-6 |
|---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacosane-14,16-dione |
InChI |
InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(30)27-29(31)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
NQZGLLKWZNPQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


